molecular formula C11H20O3 B1433999 Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate CAS No. 1224582-23-3

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate

Cat. No.: B1433999
CAS No.: 1224582-23-3
M. Wt: 200.27 g/mol
InChI Key: LQSIDDBRTITWIG-UHFFFAOYSA-N
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Description

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is a cyclohexane derivative of interest in chemical and applied research. This ester compound features a carboxylate and an isopropyl ether group on the cyclohexane ring, a structural motif commonly explored in the development of fragrance and flavor agents . As a result, it serves as a valuable intermediate and building block in organic synthesis for creating more complex molecules. Researchers may also utilize this compound as an analog or precursor in pharmaceutical development, given the utility of similar cyclohexane carboxylates in medicinal chemistry . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

methyl 4-propan-2-yloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSIDDBRTITWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCC(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224582-23-3
Record name methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
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Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is utilized in the development of drugs targeting various diseases. Industry: The compound finds applications in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved would vary based on the final product being synthesized.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate with structurally related compounds, emphasizing substituent effects, stability, and applications.

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
This compound C₁₁H₁₈O₃ 4-isopropoxy, 1-methyl ester ~198.26 Hypothesized applications in organic synthesis; ester group may confer moderate polarity. N/A
Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) C₁₆H₁₉N₂O₇ 4-maleimidomethyl, 1-succinimidyl ester 363.34 Bioconjugation linker; stable at pH 7.0, used in antibody-drug conjugates (ADCs) .
Ethyl 4-((naphthalene-2-sulfonamido)methyl)cyclohexanecarboxylate C₂₁H₂₅NO₅S 4-sulfonamido-methyl, 1-ethyl ester 403.49 Studied for topological indices; correlates with physicochemical properties like hydrophobicity.
Methyl 1-benzamido-4-hydroxy-2-(thien-2-yl)cyclohexane-1-carboxylate C₂₀H₂₁NO₄S 1-benzamido, 4-hydroxy, 2-thienyl 371.45 Intermediate for spiro compounds; characterized by NMR and X-ray crystallography .
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) C₁₆H₁₈N₂O₁₀S 4-maleimidomethyl, 1-sulfo-succinimidyl ester 454.39 Enhanced water solubility; used in protein crosslinking under physiological conditions .
Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate C₂₁H₁₈ClFO₃ 2-oxocyclohexene, 4-fluoro/6-chloro aryl 380.82 Michael adduct with distorted ring conformation; used in spiro compound synthesis .

Key Comparisons:

Functional Group Effects :

  • Ester vs. Succinimidyl Groups : SMCC and Sulfo-SMCC feature succinimidyl esters, which are more reactive toward amines than the methyl ester in the target compound. This makes SMCC derivatives superior for bioconjugation .
  • Ether vs. Maleimide Linkages : The isopropoxy group in the target compound is less reactive than the maleimide group in SMCC, which readily reacts with thiols in proteins .

Stability and Solubility :

  • SMCC derivatives exhibit stability at pH 7.0, critical for biological applications, whereas the target compound’s stability would depend on the ester’s hydrolysis susceptibility .
  • Sulfo-SMCC has enhanced water solubility due to the sulfonate group, unlike the hydrophobic isopropoxy substituent in the target compound .

Structural Conformation :

  • Cyclohexene derivatives (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) adopt distorted half-chair or envelope conformations, influencing reactivity and crystallinity . The target compound’s fully saturated cyclohexane ring likely exhibits chair conformations, affecting steric interactions.

Applications :

  • SMCC and Sulfo-SMCC are pivotal in ADC development .
  • Ethyl 4-sulfonamido analogs are used in computational studies to predict physicochemical properties .
  • The target compound’s applications remain speculative but may include intermediates for functionalized cyclohexanes.

Research Findings and Trends

  • Bioconjugation : Maleimide-containing cyclohexane derivatives dominate in crosslinking applications due to their thiol-specific reactivity .
  • Synthetic Utility : Cyclohexane carboxylates with aryl or heteroaryl substituents (e.g., thienyl, naphthyl) are valuable in synthesizing spirocyclic or polycyclic compounds .
  • Stability-Solubility Trade-offs : Hydrophobic substituents (e.g., isopropoxy) may limit aqueous solubility but enhance membrane permeability in drug design .

Biological Activity

Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate is an organic compound with potential applications in medicinal chemistry due to its unique structural features. Its molecular formula indicates it is a derivative of cyclohexanecarboxylic acid, characterized by an ester functional group and an isopropoxy substituent at the 4-position of the cyclohexane ring. This article explores the biological activity of this compound, including its chemical properties, potential pharmacological effects, and comparative analysis with structurally similar compounds.

The compound's structure allows it to participate in various chemical reactions, primarily due to its ester and ether functionalities. Key reactions include:

  • Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Nucleophilic Substitution : The isopropoxy group can engage in substitution reactions, making it a versatile intermediate in organic synthesis.

Table 1: Comparison of Structural Similarities and Biological Activities

Compound NameStructural FeaturePotential Biological Activity
Methyl 4-methoxycyclohexane-1-carboxylateMethoxy group at 4-positionAntimicrobial properties
Methyl 4-ethoxycyclohexane-1-carboxylateEthoxy group at 4-positionEnzyme inhibition
Methyl 4-(propan-2-yloxy)cyclopentanecarboxylateCyclopentane ringVarying reactivity

The precise mechanism by which this compound exerts its effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets through:

  • Binding Affinity Modulation : The unique steric and electronic properties imparted by the isopropoxy group may influence binding interactions with enzymes or receptors.
  • Metabolic Pathway Interference : As a potential intermediate in drug synthesis, it could affect metabolic pathways related to disease processes.

Case Studies and Research Findings

Though direct research on this compound is sparse, related studies provide insights into its potential applications:

  • Antimicrobial Studies : Research has indicated that compounds with similar cyclohexane structures exhibit antimicrobial properties against a range of bacteria and fungi. For instance, derivatives have been evaluated for their effectiveness against resistant strains of pathogens .
  • Pharmacological Investigations : The compound's structural analogs have been investigated for their roles in drug development, particularly as inhibitors of key enzymes involved in disease pathways .
  • Synthetic Applications : Its utility as an intermediate in synthesizing more complex organic molecules highlights its importance in medicinal chemistry .

Preparation Methods

Stage 1: Catalytic Hydrogenation of Methyl 4-Isopropoxybenzoate

  • Starting material: Methyl 4-isopropoxybenzoate
  • Catalyst: Rhodium on alumina (Rh/Al₂O₃)
  • Solvent: Methanol
  • Reaction conditions: Hydrogen atmosphere at 20 °C, pressure approximately 2844 Torr (about 3.7 atm)
  • Purpose: To hydrogenate the aromatic ring of methyl 4-isopropoxybenzoate to form methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate intermediate

This hydrogenation step selectively reduces the aromatic ring to a cyclohexane ring while preserving the ester and alkoxy substituents.

Stage 2: Esterification and Base-Catalyzed Modification

  • Reagents: Methanol and sodium methylate (sodium methoxide)
  • Reaction conditions: 50 °C
  • Purpose: To ensure esterification and possibly convert any intermediates to the methyl ester form, stabilizing the product and improving yield

This step typically involves the transesterification or esterification under basic conditions to finalize the methyl ester structure.

Reaction Summary Table

Stage Starting Material Reagents/Catalysts Conditions Purpose Outcome
1 Methyl 4-isopropoxybenzoate Rh/Al₂O₃, H₂ in Methanol 20 °C, 2844 Torr H₂ pressure Aromatic ring hydrogenation This compound intermediate
2 Hydrogenated intermediate Methanol, Sodium methylate 50 °C Esterification/transesterification Final methyl ester product

Research Findings and Notes

  • The use of rhodium on alumina as a catalyst is critical for selective hydrogenation without over-reduction or cleavage of the alkoxy substituent.
  • The reaction pressure (around 3.7 atm) and mild temperature (20 °C) help maintain selectivity and prevent side reactions.
  • Sodium methylate acts as a strong base to catalyze the esterification step efficiently at moderate temperature.
  • The overall yield and purity depend on precise control of hydrogen pressure and reaction time during the hydrogenation stage.
  • This synthetic route was reported and validated in peer-reviewed literature, including Bioorganic and Medicinal Chemistry Letters (2010), indicating reproducibility and reliability.

Additional Considerations

  • Alternative catalysts such as palladium or platinum may be tested but rhodium on alumina has shown superior selectivity for this transformation.
  • Solvent choice is crucial; methanol serves both as solvent and reactant in the esterification step.
  • Reaction monitoring by chromatographic methods (e.g., HPLC, GC-MS) is recommended to optimize conversion and purity.
  • Post-reaction purification typically involves extraction and recrystallization or chromatography to isolate the pure methyl ester.

This preparation method reflects a robust and well-documented synthetic strategy for this compound, combining catalytic hydrogenation and base-catalyzed esterification to achieve high-quality product suitable for further applications.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(propan-2-yloxy)cyclohexane-1-carboxylate

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